molecular formula C10H14N2O B11742459 6-(Oxan-3-yl)pyridin-2-amine

6-(Oxan-3-yl)pyridin-2-amine

Cat. No.: B11742459
M. Wt: 178.23 g/mol
InChI Key: VTZXKLNAYQBPCO-UHFFFAOYSA-N
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Description

6-(Oxan-3-yl)pyridin-2-amine is an organic compound that features a pyridine ring substituted with an oxan-3-yl group at the 6-position and an amine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Oxan-3-yl)pyridin-2-amine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with a halogenated pyridine derivative in the presence of a palladium catalyst .

Another method involves the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine under different reaction conditions . This method allows for the formation of various pyridine derivatives, including this compound, under mild and metal-free conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(Oxan-3-yl)pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions include N-oxides, piperidine derivatives, and various substituted pyridine derivatives.

Scientific Research Applications

6-(Oxan-3-yl)pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Oxan-3-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can act as a ligand for receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Oxan-3-yl)pyridin-2-amine is unique due to the specific positioning of the oxan-3-yl group, which can influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

6-(oxan-3-yl)pyridin-2-amine

InChI

InChI=1S/C10H14N2O/c11-10-5-1-4-9(12-10)8-3-2-6-13-7-8/h1,4-5,8H,2-3,6-7H2,(H2,11,12)

InChI Key

VTZXKLNAYQBPCO-UHFFFAOYSA-N

Canonical SMILES

C1CC(COC1)C2=NC(=CC=C2)N

Origin of Product

United States

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